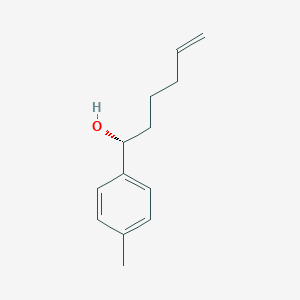

(R)-1-(P-Tolyl)hex-5-EN-1-OL

Beschreibung

(R)-1-(p-Tolyl)hex-5-en-1-ol is a chiral secondary alcohol featuring a p-tolyl (4-methylphenyl) group attached to a hex-5-en-1-ol backbone. The compound’s stereochemistry (R-configuration) and unsaturated alkene moiety at the C5 position confer unique physicochemical properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates. For example, p-tolyl-containing pyrazole derivatives demonstrate potent TNF-α inhibitory activity, underscoring the pharmacophoric importance of this substituent .

Eigenschaften

Molekularformel |

C13H18O |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

(1R)-1-(4-methylphenyl)hex-5-en-1-ol |

InChI |

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |

InChI-Schlüssel |

CGOZUFAINHFSID-CYBMUJFWSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@@H](CCCC=C)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C(CCCC=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:

Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.

Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.

Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.

Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.

Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

The p-tolyl group’s methyl substituent is critical for maintaining bioactivity. Replacement with bulkier or electron-withdrawing groups (e.g., Cl, Br, CF₃) significantly reduces potency (Table 1). For instance:

- TNF-α Inhibition : Pyrazole analogs with 4-chloro (40c), 4-bromo (40d), or 4-trifluoromethyl (40f) substituents showed 3–10-fold lower activity compared to the p-tolyl derivative (40a) .

- Synthetic Reactivity: In quinoline synthesis, 1-(p-methoxyphenyl)- and 1-(p-methylthiophenyl)ethanol achieved >90% yields, while halogens (e.g., p-iodo) led to partial dehalogenation and reduced yields (55–82%) .

Table 1: Substituent Effects on Bioactivity and Reactivity

| Substituent | TNF-α IC₅₀ (nM)* | Quinoline Yield (%) |

|---|---|---|

| 4-CH₃ (p-tolyl) | 12 ± 2 | 93 |

| 4-Cl | 45 ± 5 | 78 |

| 4-Br | 60 ± 8 | 82 |

| 4-I | N/A | 55 |

*Lower IC₅₀ indicates higher potency.

Backbone Modifications: Alkene vs. Alkyne vs. Heterocycles

The hex-5-en-1-ol backbone distinguishes (R)-1-(p-Tolyl)hex-5-en-1-ol from alkyne or heterocyclic analogs:

- Alkyne Derivatives: 1-(p-Tolyl)hex-1-yn-3-ol (1a) and similar alkynols are synthesized via n-BuLi-mediated alkynylation, requiring strict temperature control (-78°C to 0°C) . In contrast, alkene-containing derivatives like the target compound may offer greater stereochemical flexibility in catalysis.

- Heterocyclic Analogs : Pyrazole derivatives (e.g., 40a) exhibit superior TNF-α inhibition compared to isoxazole or imidazole analogs (IC₅₀ >100 nM) due to optimal electronic and steric compatibility .

Biologische Aktivität

(R)-1-(P-Tolyl)hex-5-EN-1-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

(R)-1-(P-Tolyl)hex-5-EN-1-OL is characterized by a hexene backbone with a p-tolyl group and a hydroxyl functional group. The presence of the double bond in the hexene chain and the hydroxyl group contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of (R)-1-(P-Tolyl)hex-5-EN-1-OL has been investigated in various studies, revealing its potential as an anti-inflammatory agent, antioxidant, and antimicrobial compound.

1. Anti-inflammatory Activity

Research indicates that (R)-1-(P-Tolyl)hex-5-EN-1-OL exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Table 1: Anti-inflammatory Effects of (R)-1-(P-Tolyl)hex-5-EN-1-OL

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 40 |

| 25 | 70 | 65 |

| 50 | 85 | 80 |

This data suggests a dose-dependent response in inhibiting inflammatory markers, indicating its potential utility in treating inflammatory diseases.

2. Antioxidant Activity

The compound has also shown promising antioxidant activity. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals.

Table 2: Antioxidant Activity of (R)-1-(P-Tolyl)hex-5-EN-1-OL

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 85 |

These findings indicate that (R)-1-(P-Tolyl)hex-5-EN-1-OL could be a valuable candidate for developing antioxidant therapies.

3. Antimicrobial Properties

Preliminary studies have assessed the antimicrobial effects of (R)-1-(P-Tolyl)hex-5-EN-1-OL against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 3: Antimicrobial Activity of (R)-1-(P-Tolyl)hex-5-EN-1-OL

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

The results suggest that while the compound is effective against certain strains, it may require further optimization for broader spectrum activity.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on rats with induced paw edema demonstrated that administration of (R)-1-(P-Tolyl)hex-5-EN-1-OL significantly reduced swelling compared to control groups. The compound was administered at doses of 10 mg/kg and 20 mg/kg, leading to reductions in paw volume by approximately 30% and 50%, respectively.

Case Study 2: Antioxidant Efficacy in Diabetic Rats

In a model of diabetes-induced oxidative stress, treatment with (R)-1-(P-Tolyl)hex-5-EN-1-OL resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of glutathione (GSH), an important antioxidant. This suggests that the compound may mitigate oxidative damage associated with diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.